

Biocompatibility of Transbond Orthodontic Adhesive: An In-depth Technical Guide

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Compound of Interest

| | |
|----------------|-------------|
| Compound Name: | Transbond |
| CAS No.: | 135669-49-7 |
| Cat. No.: | B1178325 |

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Introduction

Transbond[™] XT, a widely utilized light-cured orthodontic adhesive, is integral to the success of fixed appliance therapy. Its prolonged contact with the oral environment—encompassing enamel, gingival tissues, and saliva—necessitates a thorough understanding of its biocompatibility. This technical guide provides a comprehensive overview of the biocompatibility of **Transbond** orthodontic adhesive, with a primary focus on **Transbond** XT. It synthesizes findings from in vitro and in vivo studies, detailing its cytotoxic, genotoxic, and inflammatory potential, as well as its estrogenicity and the profile of leachable monomers. This document is intended to serve as a core technical resource, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key biological pathways and workflows.

Core Data Presentation

The biocompatibility of **Transbond** orthodontic adhesive has been evaluated through various toxicological endpoints. The following tables summarize the quantitative data from multiple

studies to facilitate a comparative analysis.

Table 1: Cytotoxicity of Transbond Orthodontic Adhesive Eluates

| Cell Line | Assay | Exposure Time | Eluate Concentration | Cell Viability (%) | Outcome | Reference(s) |
|----------------------------------|-------|---------------|-------------------------|---------------------------------------|----------------------------------|--------------|
| L929 Mouse Fibroblasts | MTT | 24 hours | 100% | Potential cytotoxicity at all times | Cytotoxic | [1](2) |
| Human Gingival Fibroblasts (HGF) | MTT | 24 hours | 100% | 36 ± 6.53 | Moderately to Severely Cytotoxic | [3](4) |
| L929 Mouse Fibroblasts | MTT | 24 hours | 100% | 63.1 ± 5.9 | Moderately to Severely Cytotoxic | [3](4) |
| Human Dental Pulp Stem Cells | MTT | 24 hours | 100% | 37 ± 18.2 | Moderately to Severely Cytotoxic | [3](4) |
| L929 Fibroblasts | MTT | 24 hours | 100% | 87% | Cytotoxic | [5](6) |
| Human Gingival Fibroblasts | MTT | - | - | Acceptable levels of biocompatibility | Not Significantly Cytotoxic | [7](8) |
| Human Gingival Fibroblasts | XTT | 24 hours | Concentration-dependent | Reduction in cell viability | Cytotoxic | [9](10) |

Table 2: Genotoxicity of Transbond Orthodontic Adhesive

| Cell Type | Assay | Exposure Time | Key Findings | Outcome | Reference(s) |
|----------------------------|---------------------|---------------|--|-------------------|------------------------|
| Human Lymphocytes | Comet Assay | 24 hours | Significant increase in tail length and percentage of DNA in the tail compared to control. | Genotoxic | [11](12) |
| Human Gingival Fibroblasts | γ H2AX Assay | 6 hours | Concentration-dependent increase in H2AX phosphorylation, indicating DNA damage. | Genotoxic | [9](13--INVALID-LINK-- |
| Human Lymphocytes | Apoptosis Assay | 24 hours | Slightly increased diffusion of DNA compared to normal lymphocytes. | Induced Apoptosis | [14](15) |

Table 3: In Vivo Inflammatory Response to Transbond XT in a Rat Model

| Time Point | Inflammatory Infiltrate | Severity | Reference(s) |
|------------|--|--------------------|--|
| 7 Days | Intense mono- and polymorphonuclear infiltrate | Intense | [16](17--INVALID-LINK--,--INVALID-LINK-- |
| 15 Days | Severe inflammation | Severe | [16](17--INVALID-LINK--,--INVALID-LINK-- |
| 30 Days | Expressive mononuclear inflammatory infiltrate | Moderate to Severe | [16](17--INVALID-LINK--,--INVALID-LINK-- |

Table 4: Monomer Leaching from Transbond XT

| Monomer | Elution Period | Concentration | Analytical Method | Reference(s) |
|---------|-------------------|-------------------------------|-------------------|-------------------------|
| TEGDMA | 24 hours | Detected | GC-MS | [18](19--INVALID-LINK-- |
| BisGMA | 1 day | ~1.5 - 3.5 ppd | LC-MS/MS | 20 |
| UDMA | 1, 7, 21, 35 days | Detected, slower release rate | HPLC | 21 |
| TEGDMA | 1, 7, 21, 35 days | Detected | HPLC | 21 |
| HEMA | 1, 7, 21, 35 days | Detected, faster release rate | HPLC | 21 |
| BisGMA | 1, 7, 21, 35 days | Detected | HPLC | 21 |
| BPA | 24 hours | Not detected | GC-MS | [18](19--INVALID-LINK-- |

Table 5: Estrogenicity of Transbond Orthodontic Adhesive

| Cell Line | Assay | Finding | Outcome | Reference(s) |
|--------------------------------|--------------------|---|------------------------------|-----------------------------|
| MCF-7 (estrogen-responsive) | Cell Proliferation | No stimulation of proliferation | No evidence of estrogenicity | [14](22-- INVALID-LINK-- |
| MCF-7 | Cell Proliferation | Induction of proliferation rate (128% compared to control) for light-cured adhesive particulates. | Estrogenic action | 23 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. The following sections outline the protocols for key experiments cited in the literature concerning **Transbond** orthodontic adhesive.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

1. Eluate Preparation:

- Prepare standardized discs of cured **Transbond** XT adhesive.
- Immerse the discs in a cell culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) at a specific surface area to volume ratio (e.g., 0.2 g/mL) in accordance with ISO 10993-12.3
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Collect the medium (now the eluate) and filter-sterilize it.

2. Cell Culture and Exposure:

- Seed a suitable cell line (e.g., L929 mouse fibroblasts or human gingival fibroblasts) into 96-well plates at a density of 1×10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[\[3\]\(3\)](#)
- Remove the existing culture medium and replace it with the prepared eluates (100% concentration or serial dilutions).
- Include negative (fresh culture medium) and positive (e.g., diluted phenol) controls.
- Incubate the cells with the eluates for 24 hours.

3. MTT Assay Procedure:

- After the exposure period, remove the eluate-containing medium.
- Add 50 μ L of MTT solution (e.g., 1 mg/mL in phosphate-buffered saline - PBS) to each well.[\[3\]\(3\)](#)
- Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the MTT solution.
- Add 100 μ L of a solubilizing agent (e.g., isopropanol or dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[\[3\]\(24--INVALID-LINK--](#)
- Shake the plate gently to ensure complete dissolution.
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the negative control.

Genotoxicity Testing: Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

1. Eluate Preparation and Cell Exposure:

- Prepare eluates from cured **Transbond** XT as described for the MTT assay.
- Isolate human peripheral blood lymphocytes and suspend them in culture medium.
- Mix a volume of the eluate with the lymphocyte suspension and incubate for a defined period (e.g., 3 hours).[\[16\]](#)[\(16\)](#)

2. Comet Assay Procedure:

- Mix the cell suspension with low-melting-point agarose.
- Pipette the mixture onto a microscope slide pre-coated with normal melting point agarose.
- Immerse the slides in a lysis solution (at high salt concentration and containing detergents) to remove cell membranes and proteins, leaving the DNA as a nucleoid.
- Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) for DNA unwinding.
- Apply an electric field (e.g., 24 V, 300 mA for 20 minutes). Fragmented DNA will migrate away from the nucleus, forming a "comet tail".[\[16\]](#)[\(16\)](#)
- Neutralize, dry, and stain the slides with a fluorescent DNA-binding dye (e.g., ethidium bromide).
- Visualize the comets using a fluorescence microscope.
- Quantify DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using specialized software.

Genotoxicity Testing: γ H2AX Assay

The γ H2AX assay detects the phosphorylation of the histone variant H2AX, which is an early cellular response to DNA double-strand breaks.

1. Eluate Preparation and Cell Exposure:

- Prepare eluates from cured **Transbond XT**.
- Culture human gingival fibroblasts and expose them to various concentrations of the eluate for 6 hours.[9](10)

2. Immunofluorescence Staining:

- Fix the cells (e.g., with paraformaldehyde) and permeabilize them (e.g., with Triton X-100).
- Block non-specific antibody binding sites.
- Incubate the cells with a primary antibody specific for phosphorylated H2AX (γ H2AX).
- Wash and then incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with a DNA dye (e.g., DAPI).

3. Analysis:

- Visualize the cells using a fluorescence microscope.
- The presence of distinct fluorescent foci within the nucleus indicates sites of DNA double-strand breaks.
- Quantify the number of γ H2AX foci per cell. An increase in the number of foci compared to the control indicates genotoxicity. Alternatively, the total fluorescence intensity can be measured using flow cytometry.

In Vivo Inflammatory Response Testing in a Rat Model

This protocol assesses the local tissue reaction to the implanted adhesive material.

1. Animal Model and Implantation:

- Use adult male Wistar rats.
- Anesthetize the animals and shave the dorsal region.
- Make two small incisions in the subcutaneous tissue of the dorsum.

- Soak a sterile polyvinyl sponge with two drops of **Transbond** XT adhesive.
- Place the soaked sponge into the subcutaneous pockets.[\[11\]](#)[\(11\)](#)
- Include a control group with sponges soaked in distilled water.

2. Histological Analysis:

- Sacrifice groups of animals at different time points (e.g., 7, 15, and 30 days).[\[11\]](#)[\(11\)](#)
- Excise the tissue surrounding the implant.
- Fix the tissue in formalin, process, and embed in paraffin.
- Section the tissue and stain with hematoxylin and eosin (H&E).
- Examine the sections under a light microscope to evaluate the inflammatory response, including the type and intensity of the inflammatory cell infiltrate (neutrophils, lymphocytes, macrophages) and the presence of fibrosis or necrosis.

Estrogenicity Testing using MCF-7 Cells

This assay evaluates the potential of leached components to elicit an estrogenic response.

1. Eluate Preparation:

- Prepare eluates from cured **Transbond** XT by immersing the material in a suitable solvent (e.g., saline) for a defined period (e.g., 1 month at 37°C).[\[23\]](#)[\(23\)](#)

2. Cell Culture and Exposure:

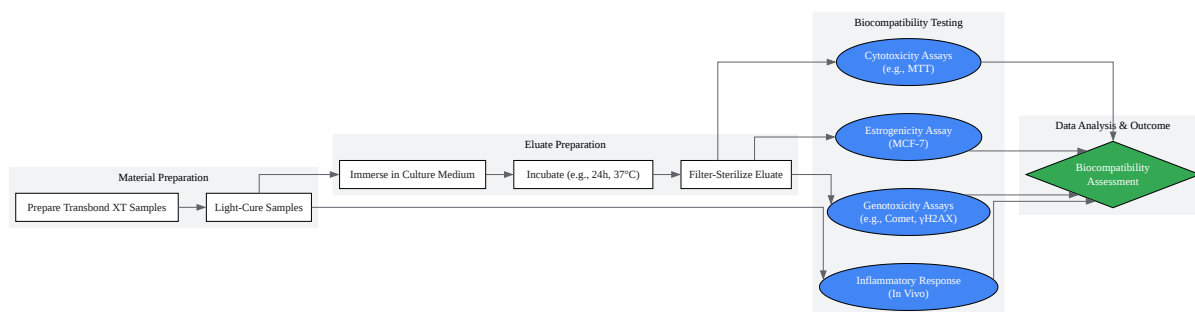
- Culture estrogen-responsive human breast adenocarcinoma cells (MCF-7) in a suitable medium.
- Expose the MCF-7 cells to the prepared eluates.
- Include a positive control (e.g., estradiol or bisphenol-A) and a negative control (the solvent used for elution).[\[23\]](#)[\(23\)](#)

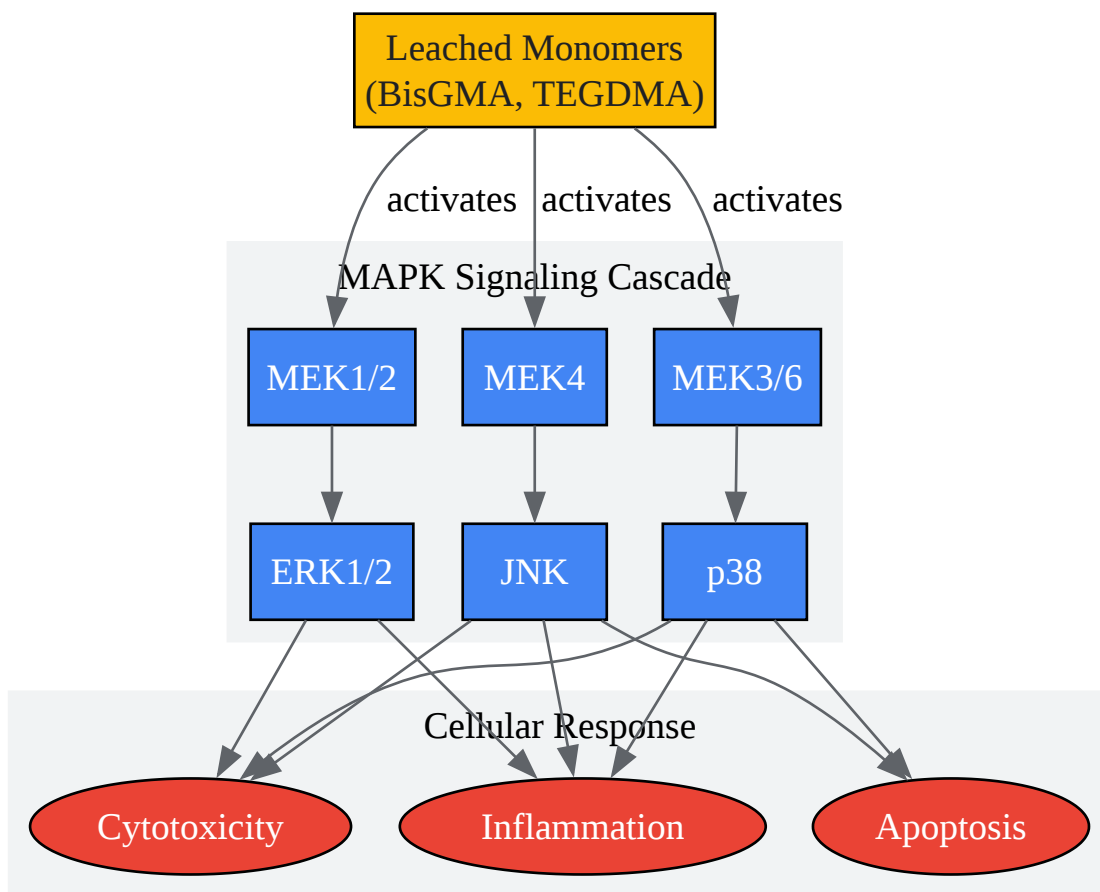
3. Assessment of Estrogenic Activity:

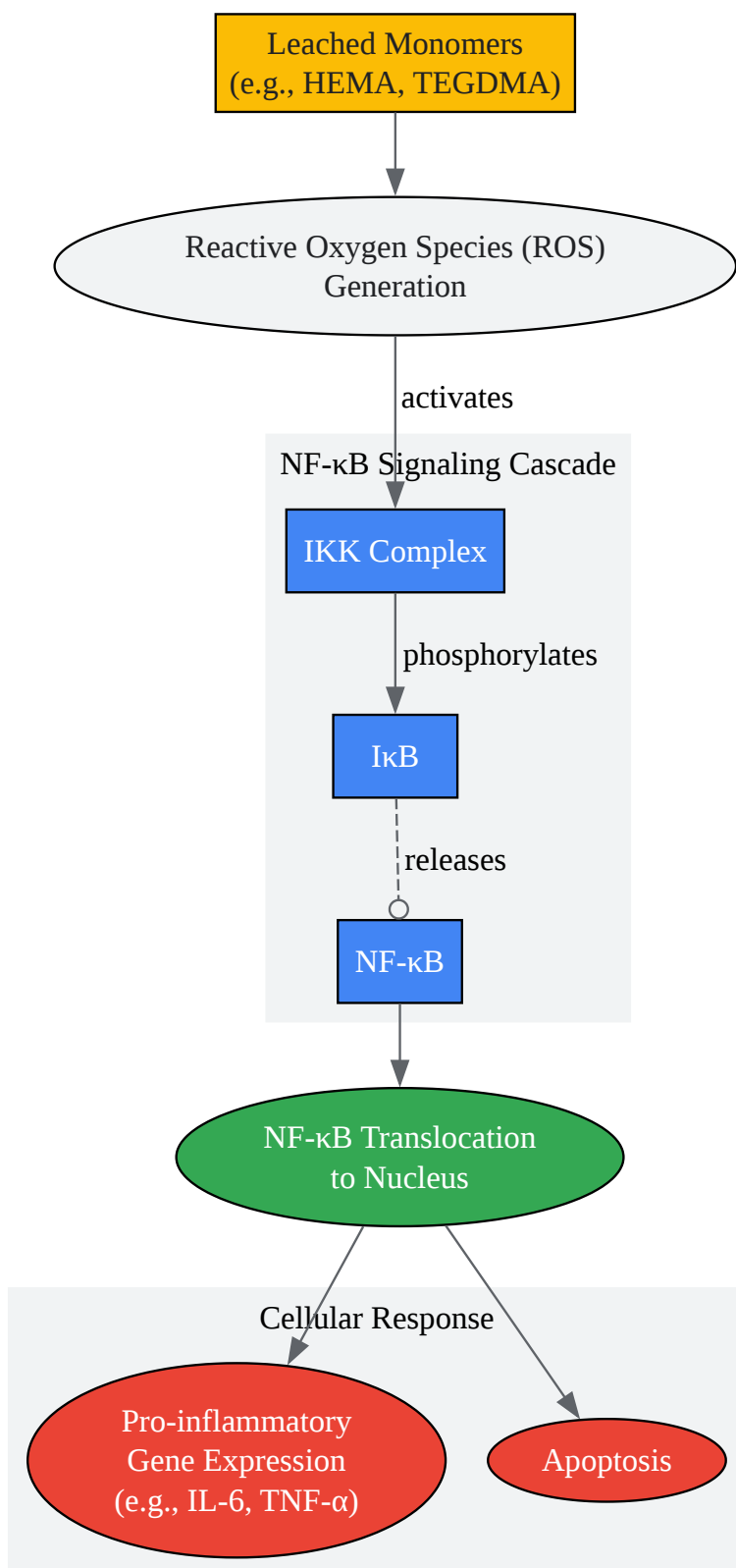
- Measure the proliferation of MCF-7 cells after exposure to the eluates, for example, using the MTT assay. An increase in cell proliferation compared to the negative control indicates an estrogenic effect.[\[14\]](#)(14)

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biocompatibility of **Transbond** orthodontic adhesive.







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